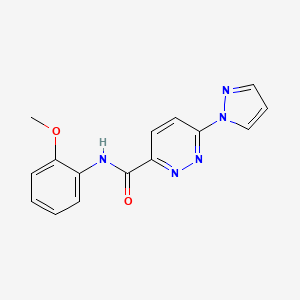

![molecular formula C19H18N2O5S B2768617 Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1164551-85-2](/img/structure/B2768617.png)

Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

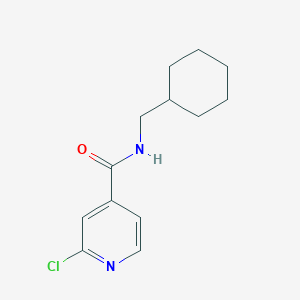

Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Benzothiazole derivatives have been evaluated for their antibacterial properties against various pathogenic bacterial species. Research indicates that Schiff bases derived from benzothiazoles, as well as their Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes, show promising antibacterial activity against human pathogens, potentially offering new routes for antibiotic development (Mahmood-ul-Hassan et al., 2002).

Anticancer Activity

Benzothiazole derivatives have also been screened for their antitumor activity. Certain novel 4-thiazolidinones containing a benzothiazole moiety have shown anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. This suggests their potential as novel drugs for cancer treatment (D. Havrylyuk et al., 2010).

Role in Synthesis of Pharmaceutical Intermediates

Benzothiazole compounds serve as intermediates in the synthesis of clinically significant drugs. For instance, they have been used in the synthesis of an intermediate for Cefixime, an antibiotic used to treat a wide range of bacterial infections (Liu Qian-chun, 2010).

Inhibition of Aldose Reductase

Some benzothiazole derivatives have been investigated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These studies reveal the potential of benzothiazole derivatives in the development of treatments for diabetic complications (Sher Ali et al., 2012).

Catalytic Applications

N-heterocyclic carbenes derived from benzothiazoles have demonstrated efficiency as catalysts in transesterification and acylation reactions, highlighting their utility in organic synthesis and potential industrial applications (G. Grasa et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial and antioxidant activities .

Mode of Action

It is known that similar compounds interact with microbial species, resulting in strong antimicrobial action . The compound’s antioxidant activity is also notable .

Biochemical Pathways

Given its antimicrobial and antioxidant activities, it can be inferred that it may interact with pathways related to microbial growth and oxidative stress .

Result of Action

The result of the compound’s action is a strong antimicrobial effect against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain species . It also exhibits antioxidant activity .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as aminothiazole-linked metal chelates, have been shown to exhibit bioactive properties . These compounds have been found to interact with various enzymes and proteins, although the specific interactions of Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate remain to be identified .

Cellular Effects

Related compounds have been shown to exhibit various effects on cellular processes . For instance, indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-24-13-6-4-12(5-7-13)18(23)20-19-21(11-17(22)26-3)15-9-8-14(25-2)10-16(15)27-19/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBQCYVEZHOBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2768536.png)

![4-[6-Methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2768537.png)

![1-Phenyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2768538.png)

![N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2768539.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2768543.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2768545.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2768547.png)

![tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2768549.png)

![(2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2768550.png)